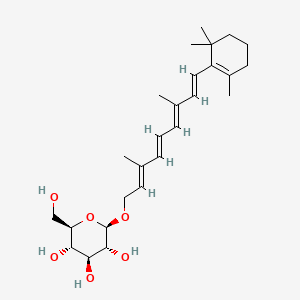

Retinyl glucoside

概要

説明

レチノールグルコシドはビタミンAの誘導体であり、より具体的にはレチノールのグリコシル化形態です。レチノイドの一種であり、これはビタミンAと関連しており、類似の生物活性があります。レチノールグルコシドは、その安定性と水溶性で知られており、化粧品や医薬品製剤において人気の成分となっています。抗老化、美白、ニキビ予防の効果で知られています。

製造方法

合成経路と反応条件

レチノールグルコシドは、酵素的方法を用いて合成することができます。一般的な方法の1つは、アーモンドから単離されたβ-グルコシダーゼを用いて、超臨界二酸化炭素(SCCO2)媒体中でレチノールのグリコシドを合成する方法です。この方法は、レチノールをD-グルコース、D-ガラクトース、D-マンノース、D-フルクトース、D-ソルビトールなどの様々な炭水化物と反応させることを含みます。 レチノールのグリコシドの収率は9%から34%の範囲であり、D-フルクトースが最も高い収率(34%)を示します .

工業生産方法

レチノールグルコシドの工業生産は、通常、代謝的に改変された微生物を用いたバイオテクノロジープロセスで行われます。例えば、大腸菌は、レチノールグルコシドを含むレチノイドを生産するために、外来酵素と代謝経路を発現するように改変することができます。 この方法は、細胞内レチノイドの分解を防ぐために、ドデカンオーバーレイを備えた二相培養系を用います .

作用機序

レチノールグルコシドは、皮膚内でレチノイン酸に変換されることで効果を発揮します。レチノイン酸は次に、核レセプター、特にレチノイン酸受容体(RARs)とレチノイドX受容体(RXRs)に結合します。この結合は遺伝子の転写を調節し、細胞のターンオーバーの増加、コラーゲンの産生の増加、色素沈着の減少につながります。 分子標的としては、皮膚の健康と細胞の分化に関与する様々な遺伝子が含まれます .

生化学分析

Biochemical Properties

Retinyl glucoside interacts with various enzymes, proteins, and other biomolecules. It is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver . This compound is not hydrolyzed by placental glucocerebrosidase . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes related to collagen production . It also influences cellular metabolism, particularly in relation to vitamin A metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to more biologically active forms of vitamin A, such as retinoic acid (RA). This conversion is facilitated by specific enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes enable this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of vitamin A. It interacts with enzymes such as retinol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to retinoic acid . This process can also influence metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is packaged as retinyl ester in nascent chylomicrons in the intestinal mucosa, along with other dietary lipids . This process involves transporters or binding proteins and can affect the localization or accumulation of this compound.

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions

Retinyl glucoside can be synthesized using enzymatic methods. One common approach involves the use of β-glucosidase isolated from sweet almond to catalyze the synthesis of retinol glycosides in supercritical carbon dioxide (SCCO2) media. This method involves reacting retinol with various carbohydrates such as D-glucose, D-galactose, D-mannose, D-fructose, and D-sorbitol. The yields of retinol glycosides range from 9% to 34%, with D-fructose giving the highest yield of 34% .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes using metabolically engineered microorganisms. For example, Escherichia coli can be engineered to express exogenous enzymes and metabolic pathways to produce retinoids, including this compound. This method involves the use of a two-phase culture system with a dodecane overlay to prevent degradation of the intracellular retinoids .

化学反応の分析

反応の種類

レチノールグルコシドは、次のような様々な化学反応を受けます。

酸化: レチノールグルコシドは酸化されてレチノイン酸を生成することができ、これはより活性な形態のビタミンAです。

還元: レチノールに還元されることができます。

置換: グルコシド部分が他の糖分子で置換されるグリコシル化反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いることができます。

置換: SCCO2媒体中でβ-グルコシダーゼを用いた酵素的グリコシル化は、一般的な方法です。

生成される主要な生成物

レチノイン酸: 酸化によって生成されます。

レチノール: 還元によって生成されます。

様々なグリコシド: 異なる糖分子との置換反応によって生成されます。

科学的研究の応用

Dermatological Applications

Retinyl glucoside has been extensively studied for its effects on various skin conditions:

- Anti-Aging Treatments : Clinical studies have indicated that this compound can significantly reduce fine lines and wrinkles while improving skin texture and tone .

- Acne Management : Its ability to regulate sebum production and promote cell turnover makes it beneficial in treating acne .

- Hyperpigmentation : The compound is effective in reducing hyperpigmented lesions by promoting even skin tone through enhanced cellular turnover .

Clinical Studies and Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Longitudinal Studies : A one-year study demonstrated that topical application of this compound led to significant improvements in skin hydration and texture, with participants reporting enhanced satisfaction with their skin appearance .

- Pilot Studies : In a pilot study involving a cream formulation containing this compound, participants showed marked improvements in epidermal thickness and overall skin health after eight weeks of consistent use .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other retinoids:

| Compound | Mechanism of Action | Primary Applications | Side Effects |

|---|---|---|---|

| This compound | Converts to retinol; promotes cell turnover | Anti-aging, acne, hyperpigmentation | Minimal irritation |

| Retinol | Directly promotes cell turnover; collagen synthesis | Anti-aging, acne | Moderate irritation |

| Retinoic Acid | Potent regulator of cell behavior; strong anti-aging | Severe acne, psoriasis | High irritation |

Case Studies

Case studies have highlighted the practical applications of this compound:

- Case Study 1 : A 12-week treatment regimen with a formulation containing 0.1% this compound resulted in a 30% reduction in fine lines among participants aged 40-60 years. Participants also reported improved skin texture and hydration levels .

- Case Study 2 : In another study focused on acne-prone individuals, a combination treatment including this compound led to a significant decrease in acne lesions after eight weeks without the typical side effects associated with stronger retinoids .

類似化合物との比較

類似化合物

レチノール: ビタミンAのアルコール形態であり、レチノールグルコシドと比較して安定性が低く、水溶性も低いです。

レチノイン酸: ビタミンAの活性形態であり、より強力ですが、皮膚に対する刺激も強いです。

レチノールパルミテート: ビタミンAのエステル形態であり、より安定していますが、レチノイン酸ほど効果はありません。

レチナール: レチノイン酸の前駆体であり、刺激は弱いが、効果も弱いです。

レチノールグルコシドの独自性

レチノールグルコシドは、その安定性と水溶性により、水性製剤に使用できる点が特徴です。 レチノールの利点を、関連する不安定性や刺激なしに提供するため、化粧品や医薬品における用途において好ましい選択肢となっています .

生物活性

Retinyl glucoside, a derivative of vitamin A, has garnered significant attention for its biological activity and potential therapeutic applications. This article delves into the compound's biological mechanisms, its effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is formed by the glycosylation of retinol (vitamin A) with glucose. This modification enhances its stability and solubility, making it a valuable compound in both cosmetic and pharmaceutical formulations. The presence of the glucose moiety allows for improved skin absorption and bioavailability compared to retinol alone.

The biological activity of this compound is primarily mediated through its conversion to retinoic acid, the active form of vitamin A. Retinoic acid exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction regulates gene expression involved in various physiological processes:

- Cell Differentiation : Retinoic acid influences the differentiation of epithelial cells, contributing to skin health and repair.

- Antioxidant Activity : It exhibits antioxidant properties that help neutralize free radicals, thereby protecting cellular integrity.

- Regulation of Gene Expression : By modulating transcription factors, retinoic acid affects genes involved in cell growth, apoptosis, and immune responses.

1. In Vitro Studies

Recent studies have demonstrated that this compound enhances keratinocyte proliferation and differentiation. An in vitro study showed that treatment with this compound increased the expression of genes associated with skin barrier function and hydration, such as filaggrin and involucrin .

2. Clinical Applications

This compound has been investigated for its potential in treating various skin conditions:

- Acne : Clinical trials indicate that formulations containing this compound can reduce acne lesions by promoting cell turnover and preventing clogged pores .

- Photoaging : Its ability to stimulate collagen production and improve skin texture makes it a candidate for anti-aging treatments .

- Hyperpigmentation : this compound has shown promise in reducing hyperpigmented spots by promoting even skin tone through its effects on melanocyte activity .

Case Study 1: Efficacy in Acne Treatment

A randomized controlled trial evaluated the efficacy of a topical formulation containing this compound in patients with moderate acne vulgaris. Over 12 weeks, participants exhibited a significant reduction in inflammatory lesions compared to the placebo group (p < 0.01). The study concluded that this compound is effective in managing acne through its anti-inflammatory properties and promotion of cell turnover .

Case Study 2: Anti-Aging Effects

In another study focusing on photoaged skin, subjects applied a cream containing this compound daily for six months. Results indicated a marked improvement in skin elasticity and a reduction in fine lines, with histological analysis revealing increased collagen density in treated areas compared to controls .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKXEMSSRKEGQ-GICNYWJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is retinyl glucoside synthesized by human glucocerebrosidase?

A1: The research paper highlights the ability of human placental glucocerebrosidase to catalyze the formation of this compound []. This occurs via a transglucosylation reaction where glucose is transferred from either glucocerebroside or p-nitrophenyl β-D-glucopyranoside (pNPGlc) to retinol. This reaction is facilitated by the presence of n-pentanol, which enhances the basal activity of glucocerebrosidase. The rate of this compound formation is dependent on retinol concentration, reaching saturation at approximately 0.3 mM retinol [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。